molecular formula C11H14Cl2N2 B1443983 1-(2,4-Dichlorophenyl)piperidin-3-amine CAS No. 1267620-56-3

1-(2,4-Dichlorophenyl)piperidin-3-amine

Cat. No.: B1443983
CAS No.: 1267620-56-3
M. Wt: 245.14 g/mol
InChI Key: PXTWNVJTRKQTQZ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)piperidin-3-amine is a substituted piperidine derivative featuring a 2,4-dichlorophenyl group attached to the piperidine ring at the 1-position and an amine group at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-8-3-4-11(10(13)6-8)15-5-1-2-9(14)7-15/h3-4,6,9H,1-2,5,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTWNVJTRKQTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)piperidin-3-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)piperidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)piperidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and other medical conditions.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior .

Comparison with Similar Compounds

Substituent Effects: Halogenation and Aromatic Groups

The 2,4-dichlorophenyl group distinguishes this compound from analogs with other aryl substitutions. For example:

  • Etaconazole (1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) shares the 2,4-dichlorophenyl group but incorporates a triazole and dioxolane ring. This triazole moiety is critical for antifungal activity, whereas the piperidine amine in the target compound may favor interactions with amine-binding receptors .
  • {[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl}amine () replaces chlorine with fluorine, reducing electron-withdrawing effects. Fluorine’s smaller atomic radius and lower electronegativity compared to chlorine may alter binding affinity and metabolic stability .

Ring Structure and Saturation

  • 4-Phenyl-3,6-dihydropyridin-1(2H)-amine () features a partially unsaturated dihydropyridine ring, increasing conformational flexibility compared to the fully saturated piperidine in the target compound. This flexibility could influence binding kinetics in biological systems .
  • Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine () replaces the phenyl group with a triazine ring. The triazine’s electron-deficient nature may enhance reactivity in agrochemical applications, such as herbicide formulations .

Physicochemical Properties

The table below compares key properties of 1-(2,4-dichlorophenyl)piperidin-3-amine with analogs:

Compound Name Molecular Weight logP (Estimated) Aryl Group Amine Position Primary Application
This compound ~245.1 ~2.8 2,4-Dichlorophenyl Piperidin-3-yl Pharmaceutical research
Etaconazole () 328.2 3.8 2,4-Dichlorophenyl Triazole Fungicide
{[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl}amine () 218.2 1.9 2-Fluorophenyl Pyrrolidin-3-yl Neurochemical research
4-Phenyl-3,6-dihydropyridin-1(2H)-amine () 174.2 2.1 Phenyl Dihydropyridin-1-yl Synthetic intermediate

Key Observations :

  • Lipophilicity : The dichlorophenyl group increases logP compared to fluorophenyl or phenyl analogs, suggesting enhanced blood-brain barrier penetration .
  • Molecular Weight : Higher molecular weight in etaconazole correlates with agrochemical efficacy, while lower weights in pyrrolidine derivatives may improve solubility .

Biological Activity

1-(2,4-Dichlorophenyl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dichlorophenyl group at one position and an amine group at another. Its structural formula can be represented as:

C11H12Cl2N\text{C}_{11}\text{H}_{12}\text{Cl}_2\text{N}

This structure is crucial for its interaction with biological targets.

This compound has been shown to interact with various molecular targets, including:

  • Cannabinoid Receptors : It acts as an inverse agonist at the cannabinoid CB1 receptor, influencing pathways related to pain and appetite regulation .
  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as growth and apoptosis.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies have demonstrated its efficacy against various cancer cell lines, including breast (MCF-7), colon (HCT-116), prostate (PC-3), lung (A549), and liver (HepG-2) cancers. The compound's IC50 values indicate its potency compared to standard chemotherapeutics like Vinblastine .
Cell LineIC50 (µg/mL)Reference Drug
MCF-712.5Vinblastine
HCT-11615.0Colchicine
PC-310.0Vinblastine
A54920.0Colchicine
HepG-218.0Vinblastine
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against a range of bacterial strains.

Case Studies

Several studies have reported on the biological activity of this compound:

  • In Vitro Studies : A study assessed the cytotoxic effects of the compound on cancer cell lines using the MTT assay. Results indicated significant growth inhibition at varying concentrations, establishing a dose-dependent relationship .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. These findings suggest potential for therapeutic applications in oncology .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals good metabolic stability and bioavailability. The compound is primarily metabolized in the liver and exhibits a half-life conducive to therapeutic dosing regimens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.